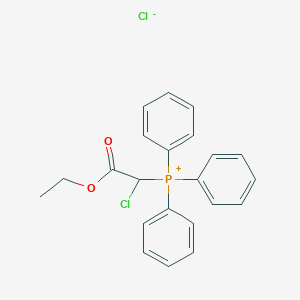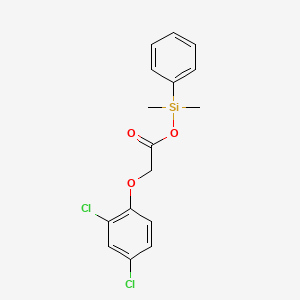
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a 2,4-dichlorophenoxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate typically involves the reaction of dimethyl(phenyl)silyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce various substituted phenoxyacetates.
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of biological systems where silicon-containing compounds are of interest.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl(phenyl)silyl acetate
- Dimethyl(phenyl)silyl (2,4-dichlorophenyl)acetate
- Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)propionate
Uniqueness
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate is unique due to the presence of both the dimethyl(phenyl)silyl group and the 2,4-dichlorophenoxyacetate moiety. This combination imparts specific chemical and physical properties that make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
92830-47-2 |
|---|---|
Molekularformel |
C16H16Cl2O3Si |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
[dimethyl(phenyl)silyl] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H16Cl2O3Si/c1-22(2,13-6-4-3-5-7-13)21-16(19)11-20-15-9-8-12(17)10-14(15)18/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
CVHSIHBDUKTDSV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


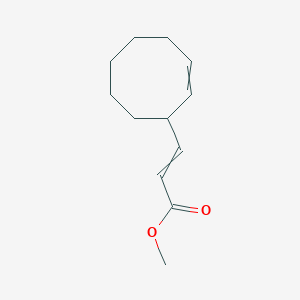
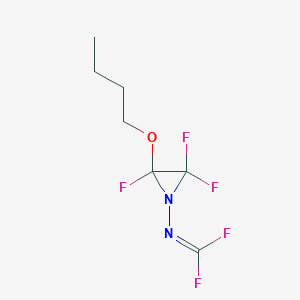
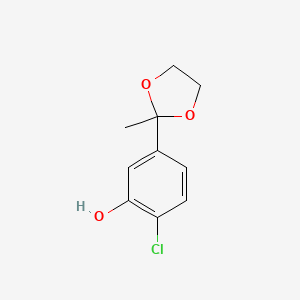
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
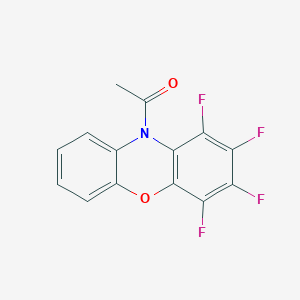
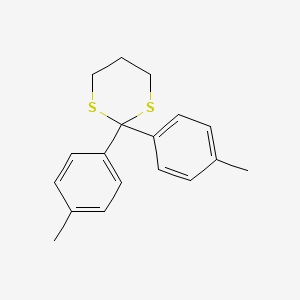
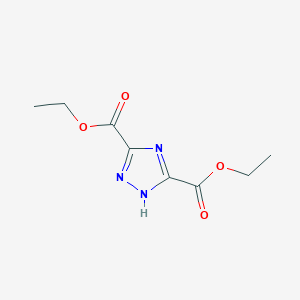
![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
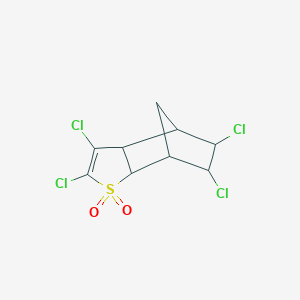
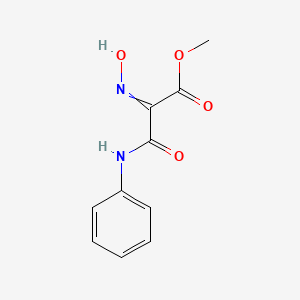
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)
